8,9-Dehydroestrone 2,4,16,16-d4

Bioanalysis LC-MS/MS Stable Isotope Labeling

Achieve accurate equilin quantitation in complex biological matrices with this definitive deuterated internal standard. - 4-deuterium labeling ensures co-elution with target analyte while providing a +4 Da mass shift to overcome matrix effects. - Isotopic purity ≥98 atom % D guarantees lot-to-lot consistency for pharmacokinetic studies and generic Premarin bioequivalence testing. - Room temperature shipping and storage simplify global logistics.

Molecular Formula C19H21NaO4S
Molecular Weight 372.4 g/mol
Cat. No. B12361864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8,9-Dehydroestrone 2,4,16,16-d4
Molecular FormulaC19H21NaO4S
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCC12CCC3=C(C1CCC2=C)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C19H22O4S.Na/c1-12-3-8-18-17-6-4-13-11-14(23-24(20,21)22)5-7-15(13)16(17)9-10-19(12,18)2;/h5,7,11,18H,1,3-4,6,8-10H2,2H3,(H,20,21,22);/q;+1/p-1/t18?,19-;/m1./s1/i3D2,5D,11D;
InChIKeyIFMSTKQPHXWQQV-IHMDDMNLSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Equilin-2,4,16,16-d4 Sulfate: A Stable Isotope-Labeled Internal Standard for Quantitative LC-MS Analysis


Sodium equilin-2,4,16,16-d4 sulfate (CAS 285979-81-9) is a deuterium-labeled analog of sodium equilin sulfate, a primary estrogenic component of conjugated equine estrogens (CEE) [1]. The compound is synthesized by replacing four specific hydrogen atoms with deuterium (²H) at positions 2, 4, and 16,16 of the steroid backbone, resulting in a nominal mass shift of +4 Da relative to the unlabeled analyte (M+4) . This specific isotopic labeling pattern ensures the molecule is chemically identical to the unlabeled equilin sulfate in its analytical behavior while being physically distinguishable by mass spectrometry [2]. It is classified as a stable isotope-labeled (SIL) internal standard, a critical reagent class for ensuring the accuracy, precision, and reproducibility of quantitative assays in complex biological matrices [3].

Why Unlabeled Equilin Sulfate or Alternative Estrogen Standards Cannot Substitute for Sodium Equilin-2,4,16,16-d4 Sulfate in Regulated Bioanalysis


Substituting this deuterated internal standard with its unlabeled counterpart (sodium equilin sulfate) or a structural analog (e.g., sodium estrone sulfate) introduces unacceptable quantitative error in LC-MS/MS workflows. Unlabeled internal standards cannot be distinguished from endogenous analyte, rendering them useless for isotope dilution mass spectrometry (IDMS) [1]. Using a structural analog as a surrogate internal standard introduces differential extraction efficiency and matrix effects (ion suppression/enhancement) that deviate significantly from the target analyte, a phenomenon well-documented for estrogen sulfates in biological matrices [2]. Regulatory guidance from the FDA and EMA strongly recommends, and in practice requires, the use of a stable isotope-labeled internal standard (preferably with a mass difference of ≥ +3 Da) to correct for these variabilities and ensure method ruggedness for pharmacokinetic studies and therapeutic drug monitoring [3].

Quantitative Differentiation of Sodium Equilin-2,4,16,16-d4 Sulfate: Technical Specifications and Comparative Data


Quantitative Differentiation by Mass Spectrometry: Isotopic Purity and Mass Shift

The primary differentiator for an internal standard is its detectability as a distinct entity by mass spectrometry. Sodium equilin-2,4,16,16-d4 sulfate is specified with an isotopic enrichment of ≥97 atom % D . This level of enrichment ensures a definitive +4 Da mass shift (M+4) relative to the unlabeled sodium equilin sulfate (molecular weight 370.40 g/mol vs. 374.42 g/mol) . This 4-Dalton difference is crucial for preventing isotopic cross-talk (signal overlap) between the analyte and internal standard channels, a common issue with less labeled compounds (e.g., D1 or D2) where the natural abundance of ¹³C in the analyte can contribute significantly to the internal standard's signal, compromising assay accuracy [1].

Bioanalysis LC-MS/MS Stable Isotope Labeling

Comparative Storage Stability and Formulation: TRIS-Stabilized vs. Non-Stabilized Salt

This product is commonly supplied as a formulation stabilized with TRIS (tris(hydroxymethyl)aminomethane) at 50% w/w . This is a key differentiator from the pure sodium salt, which is known to be hygroscopic and prone to degradation. The TRIS stabilization is specifically designed to mitigate the risk of hydrolysis of the sulfate ester, a known degradation pathway for steroid sulfates, thereby ensuring long-term stability and lot-to-lot consistency. This formulation approach directly addresses a common source of analytical error in quantitative assays, where degradation of the internal standard can lead to overestimation of the target analyte concentration [1].

Reference Material Stability Analytical Chemistry

In Vivo Pharmacological Potency of the Parent Analyte: Equilin Sulfate vs. Estrone Sulfate

While not a property of the deuterated standard itself, the clinical significance of the parent analyte, equilin sulfate (EqS), provides a strong scientific justification for requiring a specific internal standard. In a direct head-to-head clinical study in postmenopausal women, the biological potency of equilin sulfate was quantitatively compared to that of estrone sulfate and a mixture of conjugated equine estrogens (CEE) [1]. The study found that the stimulatory effect of equilin sulfate on hepatic globulins ranged from being 1.5 to 8 times greater than the effects of comparable doses of estrone sulfate and CEE [1]. Furthermore, its effect on the HDL/LDL-cholesterol ratio was approximately 4-fold greater than that of CEE [1].

Pharmacodynamics Conjugated Estrogens Hormone Therapy

Primary Scientific and Industrial Applications for Sodium Equilin-2,4,16,16-d4 Sulfate


Regulated Bioanalysis for ANDA and NDA Submissions

In the development of generic versions of conjugated estrogens (e.g., Premarin®), regulatory bodies require rigorous demonstration of bioequivalence. Sodium equilin-2,4,16,16-d4 sulfate serves as the definitive internal standard for LC-MS/MS methods used to quantify the equilin sulfate component in pharmacokinetic studies. Its use directly addresses FDA and EMA requirements for bioanalytical method validation, ensuring that the reported plasma concentrations of this high-potency estrogen are accurate and free from matrix effect bias [1].

QC Release Testing and Stability Monitoring of Pharmaceutical Products

Quality control laboratories in the pharmaceutical industry use this deuterated compound as an internal standard for the quantitative analysis of equilin sulfate in raw materials and finished dosage forms. Its high isotopic purity (≥97 atom % D) and stable formulation (TRIS, 50% w/w) provide the lot-to-lot consistency required for a compendial reference standard, enabling precise monitoring of active pharmaceutical ingredient (API) content and degradation products over the shelf life of the drug product .

Endocrine Research: Tracing Equilin Metabolism and Fate

Researchers studying the complex metabolism of conjugated equine estrogens utilize sodium equilin-2,4,16,16-d4 sulfate as a tracer in in vitro and in vivo studies. By spiking cell culture media or biological samples with this labeled compound, scientists can track the conversion of equilin sulfate to its active metabolites (e.g., equilin, 17β-dihydroequilin) and quantify pathway-specific activity [2]. The deuterium label allows for the definitive differentiation of exogenously administered tracer from endogenous steroid pools, a task impossible with unlabeled standards.

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